Dual-Species Potency Advantage: INCB3344 vs. hCCR2-Selective Comparator INCB3284
INCB3344 demonstrates equipotent nanomolar activity against both human and murine CCR2 in binding and functional assays, a critical differentiator from the later-generation INCB3284 [1]. INCB3284 is a potent hCCR2 antagonist (binding IC50 = 3.7 nM) [2], but its murine activity is not equivalently documented in primary literature, limiting its utility as a cross-species tool compound. In contrast, INCB3344 exhibits binding IC50 values of 5.1 nM (hCCR2) and 9.5 nM (mCCR2), with functional chemotaxis IC50 values of 3.8 nM (hCCR2) and 7.8 nM (mCCR2) [3].
| Evidence Dimension | CCR2 Binding Potency (IC50) and Functional Chemotaxis Potency (IC50) – Human vs. Murine |
|---|---|
| Target Compound Data | Binding: hCCR2 IC50 = 5.1 nM, mCCR2 IC50 = 9.5 nM; Chemotaxis: hCCR2 IC50 = 3.8 nM, mCCR2 IC50 = 7.8 nM |
| Comparator Or Baseline | INCB3284: hCCR2 binding IC50 = 3.7 nM; mCCR2 activity not equivalently characterized in primary literature |
| Quantified Difference | INCB3344 provides validated dual-species activity within ~2-fold of its human potency; INCB3284 lacks comparable murine validation data |
| Conditions | Binding antagonism: Radioligand displacement assays using human and murine CCR2-expressing cells; Chemotaxis: CCL2-induced migration inhibition in human monocytes and murine WEHI-274 cells |
Why This Matters
Procurement of INCB3344 ensures experimental continuity across human target validation and murine in vivo disease modeling, whereas INCB3284 may necessitate additional characterization or alternative rodent models.
- [1] Brodmerkel CM, Huber R, Covington M, et al. Discovery and pharmacological characterization of a novel rodent-active CCR2 antagonist, INCB3344. J Immunol. 2005;175(8):5370-8. View Source
- [2] Xue CB, Feng H, Cao G, et al. Discovery of INCB3284, a Potent, Selective, and Orally Bioavailable hCCR2 Antagonist. ACS Med Chem Lett. 2011;2(6):450-5. View Source
- [3] Xue CB, Wang A, Meloni D, et al. Discovery of INCB3344, a potent, selective and orally bioavailable antagonist of human and murine CCR2. Bioorg Med Chem Lett. 2010;20(24):7473-8. View Source
